Perfluorotridecane

Descripción general

Descripción

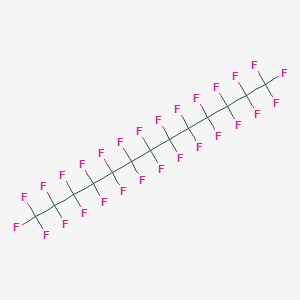

Perfluorotridecane is a perfluoroalkyl compound with the molecular formula C13F28. It belongs to the class of per- and polyfluoroalkyl substances, which are characterized by their fully fluorinated carbon chains. These compounds are known for their exceptional chemical stability, resistance to heat, and hydrophobic properties, making them valuable in various industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Perfluorotridecane can be synthesized through the electrochemical fluorination of tridecane. This process involves the use of anhydrous hydrogen fluoride as the fluorinating agent and an electric current to facilitate the substitution of hydrogen atoms with fluorine atoms. The reaction is typically carried out at low temperatures to control the reactivity and ensure complete fluorination.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale electrochemical fluorination reactors. The process involves the continuous feeding of tridecane and hydrogen fluoride into the reactor, where the electrochemical reaction takes place. The resulting this compound is then purified through distillation to remove any unreacted starting materials and by-products.

Análisis De Reacciones Químicas

Types of Reactions: Perfluorotridecane is highly resistant to most chemical reactions due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:

Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or ozone. This reaction typically leads to the formation of perfluorinated carboxylic acids.

Reduction: Reduction reactions are less common for this compound due to the stability of the carbon-fluorine bonds. under extreme conditions, it can be reduced to form partially fluorinated hydrocarbons.

Substitution: Nucleophilic substitution reactions can occur at the terminal carbon atoms of this compound, leading to the formation of various functionalized perfluoroalkyl compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, ozone, and other strong oxidizing agents.

Reduction: High-pressure hydrogenation with metal catalysts.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Perfluorinated carboxylic acids.

Reduction: Partially fluorinated hydrocarbons.

Substitution: Functionalized perfluoroalkyl compounds.

Aplicaciones Científicas De Investigación

Perfluorotridecane is a per- and polyfluoroalkyl substance (PFAS) with the molecular formula C13F27SO3H . PFAS are synthetic chemicals that have been used in a wide array of industrial and domestic applications . this compound sulfonic acid and this compound sulfonate are also PFAS . The PFAS family may include more than 12,000 chemical substances .

Properties of PFAS

- Unique Characteristics The physical and chemical properties of PFAS make them persistent and mobile in the environment, as well as challenging to analyze and remediate .

- ** widespread presence** PFAS are widespread in environmental media, which complicates the interpretation of site data, as there are many potential sources .

- Analytical Methods Analytical methods sensitive enough to detect environmentally relevant concentrations became widely available in the early 2010s .

Environmental and Health Concerns

- Risks Concerns have been raised regarding human and ecological risks associated with certain PFAS . These concerns are based on the widespread detection of some PFAS in humans and wildlife .

- Bioaccumulation Evidence shows that certain PFAS bioaccumulate in individuals and bioconcentrate in the food chain . Studies also report multiple toxicological effects in animals and potential health effects in humans .

- ** Emerging Contaminants** As with other emerging contaminants, the evolving understanding of PFAS and the volume of scientific studies makes it difficult for most environmental practitioners to stay current with the critical information about these chemicals .

Notable Findings

- drinking water this compound sulfonic acid is a PFAS that has received little to no attention in water and especially drinking water analyses in some member states .

- sampling An additional study sampled pond and stream surface water in areas impacted by field applications of biosolids .

- Analytes Extension to include 30 analytes of interest .

Mecanismo De Acción

The mechanism of action of perfluorotridecane is primarily related to its physical and chemical properties. Its hydrophobic nature allows it to interact with lipid membranes, altering their structure and function. In biological systems, this compound can disrupt membrane integrity, leading to changes in cell permeability and signaling pathways. The compound’s stability and resistance to degradation also contribute to its persistence in the environment and potential bioaccumulation.

Comparación Con Compuestos Similares

- Perfluorooctane (C8F18)

- Perfluorononane (C9F20)

- Perfluorododecane (C12F26)

- Perfluorotetradecane (C14F30)

Each of these compounds shares similar properties with perfluorotridecane but varies in chain length and specific applications.

Actividad Biológica

Perfluorotridecane (PFTD) is a member of the perfluoroalkyl substances (PFAS) family, characterized by its fully fluorinated carbon chain. This compound has attracted attention due to its potential environmental persistence and biological effects. Understanding the biological activity of PFTD is crucial for assessing its impact on human health and ecosystems.

This compound has the chemical formula and is known for its strong carbon-fluorine bonds, which contribute to its stability and resistance to degradation. The unique properties of PFTD, including hydrophobicity and lipophobicity, influence its behavior in biological systems.

Biological Activity Overview

The biological activity of PFTD can be assessed through various mechanisms, including:

- Toxicological Effects : Studies have indicated that PFAS, including PFTD, can disrupt endocrine function, affect liver enzymes, and alter lipid metabolism.

- Bioaccumulation : PFTD has been shown to accumulate in biological tissues, raising concerns about long-term exposure effects.

- Environmental Persistence : The stability of PFTD in the environment contributes to its bioaccumulation potential and ecological impact.

Toxicological Studies

Recent research has focused on the toxicological profiles of PFAS compounds, including PFTD. The following table summarizes key findings from various studies:

| Study Reference | Organism/Model | Key Findings |

|---|---|---|

| Feng et al. (2017) | Mice | Decreased serum levels of thyroid hormones after gestational exposure to PFAS, indicating potential endocrine disruption. |

| Canada.ca (2023) | Aquatic organisms | Observed bioaccumulation and biomagnification in upper trophic levels; potential for chronic toxicity. |

| JRC Report (2021) | Human cell lines | Induced oxidative stress and altered lipid metabolism in vitro, suggesting metabolic disruptions. |

Case Studies

-

Endocrine Disruption in Animal Models :

- A study conducted by Feng et al. highlighted that gestational exposure to PFAS resulted in decreased thyroid hormone levels in offspring mice. This finding suggests that perfluorinated compounds like PFTD may have significant endocrine-disrupting effects during critical developmental periods.

-

Bioaccumulation in Aquatic Ecosystems :

- Research published by Canada.ca indicated that PFAS compounds are persistent in aquatic environments and can bioaccumulate in fish and other organisms. This raises concerns about the potential for trophic transfer and impacts on higher predators, including humans.

-

Human Health Implications :

- A comprehensive review by the JRC noted that exposure to PFAS is linked to various health issues, including liver damage and immune system effects. Biomonitoring studies have detected PFAS in human blood samples globally, highlighting the widespread nature of these compounds.

Regulatory Considerations

Due to their persistence and potential health risks, regulatory agencies are increasingly scrutinizing PFAS compounds. The U.S. Environmental Protection Agency (EPA) has established health advisories for certain PFAS, emphasizing the importance of monitoring and managing exposure levels.

Propiedades

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-octacosafluorotridecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13F28/c14-1(15,2(16,17)4(20,21)6(24,25)8(28,29)10(32,33)12(36,37)38)3(18,19)5(22,23)7(26,27)9(30,31)11(34,35)13(39,40)41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRHWVMSUNRDCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13F28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380031 | |

| Record name | Perfluorotridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

688.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376-03-4 | |

| Record name | Perfluorotridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorotridecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the thermal properties of Perfluorotridecane as determined in the study?

A1: The research focused on determining the fusion and sublimation enthalpies of various perfluorinated alkanes, including this compound. Using Differential Scanning Calorimetry (DSC), the study determined the fusion enthalpy of this compound to be 27.9 ± 0.4 kJ·mol–1 and the fusion temperature to be 361.7 K []. While the study did not directly measure the sublimation enthalpy of this compound, it provided data for similar compounds, offering insights into the relationship between molecular structure and these thermal properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.